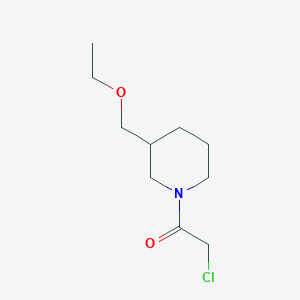

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one

Description

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a chloroacetyl-substituted piperidine derivative characterized by a piperidine ring modified with an ethoxymethyl group at the 3-position. Chloroacetyl-piperidine derivatives are frequently employed as intermediates in pharmaceutical synthesis due to their reactivity in nucleophilic substitution reactions, enabling the introduction of diverse functional groups .

Properties

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-5-12(7-9)10(13)6-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTQRMKXDJVGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. As a member of the ketone family, this compound exhibits a variety of chemical properties that make it suitable for research in pharmacology, biochemistry, and related fields.

The molecular formula of this compound is with a molecular weight of approximately 219.71 g/mol. The structure features a chloro group, an ethanone moiety, and a piperidine ring with an ethoxymethyl substituent, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation, but potential targets include:

- Enzymatic Inhibition : It may inhibit enzymes that play roles in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity :

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anticancer Properties :

Preliminary investigations suggest that the compound may possess anticancer activity. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate its full potential and mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological potency of this compound:

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. Results indicated that it displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Cytotoxicity Assays :

- In a cytotoxicity study using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent inhibition of cell viability. The IC50 values were determined to be significantly lower than those of many conventional chemotherapeutic agents, suggesting a potential role as a lead compound in cancer therapy.

-

Mechanistic Studies :

- Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone | Structure | Moderate antimicrobial activity |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Structure | Strong analgesic properties |

| 2-Chloro-N-(3-pyridyl)acetamide | Structure | Antitumor activity |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Physical and Spectroscopic Data

- Melting Points : Analogs like 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one exhibit melting points influenced by crystallinity (e.g., 145–148°C for a pyrazole derivative in ) .

- Spectroscopy : IR spectra of chloroacetyl-piperidines show strong C=O stretches near 1680 cm⁻¹, consistent with ketone functionality .

Preparation Methods

Reaction Scheme and Conditions

| Step | Reactants | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-(Ethoxymethyl)piperidine + 2-chloroacetyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to room temp | 1–6 hours | 70–90 | Base neutralizes HCl formed; reaction monitored by TLC |

- Solvent: Dichloromethane is preferred for its ability to dissolve both reactants and maintain low temperatures.

- Base: Triethylamine is used to scavenge hydrochloric acid, preventing side reactions and improving yield.

- Temperature: Initial cooling to 0 °C controls the exothermic acylation; reaction then allowed to proceed at room temperature for completion.

- Workup: After reaction completion, quenching with ice water and extraction yields the crude product, which is purified by column chromatography or recrystallization.

This method parallels the preparation of structurally similar compounds such as 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one, indicating a robust synthetic strategy for piperidine derivatives acylated with chloroacetyl chloride.

Alternative Solvents and Bases

While dichloromethane and triethylamine are standard, other organic solvents like acetonitrile have been employed, particularly in related piperidine ethanone derivatives synthesis, with bases such as triethylamine or sodium bicarbonate to neutralize HCl.

Research Findings and Optimization

Reaction Monitoring and Purification

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, ensuring complete conversion of starting amine to product.

- Purification: Column chromatography on silica gel is typical, using ethyl acetate/hexane mixtures as eluents to isolate the pure compound.

Yield and Purity

- Yields typically range from 70% to 90%, depending on reaction scale and purification efficiency.

- The purity of the final compound is confirmed by spectroscopic methods such as IR, ^1H NMR, and ^13C NMR, consistent with literature reports for similar compounds.

Reaction Mechanism Insights

The acylation mechanism involves:

- Nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of 2-chloroacetyl chloride.

- Formation of a tetrahedral intermediate.

- Elimination of chloride ion, yielding the amide.

- Triethylamine neutralizes the released HCl to prevent protonation of the amine and side reactions.

This mechanism is well-established for acyl chlorides reacting with secondary amines and is supported by experimental data and reaction kinetics studies in related systems.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-(Ethoxymethyl)piperidine |

| Acylating Agent | 2-Chloroacetyl chloride |

| Solvent | Dichloromethane (DCM), alternatively acetonitrile |

| Base | Triethylamine (TEA) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 6 hours |

| Workup | Quench with ice water, extraction, purification by chromatography |

| Typical Yield | 70–90% |

| Characterization | IR, ^1H NMR, ^13C NMR, Mass Spectrometry |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one?

The synthesis typically involves selective chlorination of a ketone precursor. For example:

- Chlorination agents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to ensure regioselectivity and minimize side reactions .

- Reaction optimization : Temperature control (e.g., 0–5°C for exothermic reactions) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

- Intermediate isolation : Post-reaction purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the ethoxymethyl-piperidine scaffold and chloroethanone group .

- LC-MS : For molecular weight validation (e.g., [M+H]+ peak at m/z 246.1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Single-crystal X-ray diffraction (XRD) : Resolves 3D structure, including bond angles and torsional strain in the piperidine ring. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules .

- Data interpretation : Compare experimental parameters (e.g., unit cell dimensions, space group) with computational models (DFT) to validate structural hypotheses .

Q. What strategies are effective for evaluating the compound’s biological interactions and pharmacological potential?

- Binding assays :

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with target proteins (e.g., enzymes or receptors) .

- Cellular viability assays : MTT or ATP-luminescence tests to assess cytotoxicity in relevant cell lines (e.g., HEK293 or HeLa) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 models to identify pathways influenced by the compound .

Q. How can derivatives of this compound be rationally designed for enhanced target specificity?

- Scaffold modification :

- Nucleophilic substitution : Replace the chloro group with amines or thiols to modulate reactivity .

- Piperidine ring functionalization : Introduce substituents (e.g., trifluoromethyl groups) to improve metabolic stability .

- Computational docking : Tools like AutoDock Vina predict binding modes to biological targets (e.g., kinases or GPCRs) .

- ADMET profiling : Predict pharmacokinetics using in silico tools (e.g., SwissADME) to prioritize derivatives .

Data Contradictions and Resolution

- Synthesis route variability : and describe chlorination using SOCl₂ vs. KI/DMF. These are complementary approaches depending on precursor solubility and reaction scale.

- Biological activity discrepancies : Some studies report moderate cytotoxicity , while others highlight target-specific effects . These differences may arise from assay conditions (e.g., cell type, concentration). Resolve via orthogonal assays (e.g., Western blotting for protein expression validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.